BenchChemオンラインストアへようこそ!

5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039031-27-0) is a 5-aryl-1H-pyrazole-3-carboxylic acid derivative with molecular formula C₁₃H₁₄N₂O₃ and molecular weight 246.26 g/mol. The compound features a pyrazole-3-carboxylic acid core substituted at the 5-position with a 5-ethyl-2-methoxyphenyl ring, yielding a computed XLogP3 of 2.5, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 75.2 Ų.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B15060358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C13H14N2O3/c1-3-8-4-5-12(18-2)9(6-8)10-7-11(13(16)17)15-14-10/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyITMKPBFWMDVZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Core Identity and Physicochemical Baseline for Procurement Evaluation


5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039031-27-0) is a 5-aryl-1H-pyrazole-3-carboxylic acid derivative with molecular formula C₁₃H₁₄N₂O₃ and molecular weight 246.26 g/mol [1]. The compound features a pyrazole-3-carboxylic acid core substituted at the 5-position with a 5-ethyl-2-methoxyphenyl ring, yielding a computed XLogP3 of 2.5, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 75.2 Ų [1]. This scaffold belongs to a class of heterocyclic carboxylic acids that have been investigated as partial agonists of the nicotinic acid receptor GPR109a [2] and as isoform-selective inhibitors of human carbonic anhydrases IX and XII [3].

Why Generic 5-Aryl-Pyrazole-3-Carboxylic Acids Cannot Substitute for 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid in Structure-Sensitive Applications


Within the 5-aryl-1H-pyrazole-3-carboxylic acid chemotype, the nature and position of substituents on the 5-aryl ring are critical determinants of both physicochemical properties and biological target engagement. The 5-ethyl substituent on the 2-methoxyphenyl ring of this compound elevates its computed XLogP3 to 2.5—approximately 0.7–0.9 log units higher than the de-ethyl analog 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (LogP ≈ 1.65–1.78) [1]. This lipophilicity difference is large enough to meaningfully alter membrane partitioning, non-specific protein binding, and pharmacokinetic behavior [2]. Published SAR for the broader pyrazole-3-carboxylic acid class demonstrates that 5-substitution directly modulates both potency and intrinsic efficacy at GPR109a: the 5-butyl analog achieves a Ki of 72 nM versus 594 nM for the unsubstituted parent scaffold [3]. Similarly, in the carbonic anhydrase IX/XII inhibitor series, the substitution pattern on the 5-aryl ring governs isoform selectivity—alkyl substituents in ortho- and meta-positions preferentially target hCA IX (Ki 5–25 μM), while bulkier para-substituted derivatives favor hCA XII inhibition at single-digit micromolar concentrations [4]. These structure–activity relationships preclude simple interchange of in-class analogs without altering the experimental outcome.

Quantitative Differentiation Evidence: 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid Versus Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison with De-Ethyl Analog 5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

The 5-ethyl substituent on the 2-methoxyphenyl ring of the target compound confers a computed XLogP3 of 2.5, representing a 0.72–0.85 log unit increase over the de-ethyl comparator 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, which has a reported LogP of 1.65–1.78 [1]. This ΔLogP of approximately +0.8 translates to a roughly 6-fold increase in octanol–water partition coefficient, placing the target compound closer to the empirical optimal lipophilicity range (LogP 1–3) for oral bioavailability while remaining within drug-like chemical space [2].

Lipophilicity Drug-likeness Physicochemical profiling

GPR109A (Niacin Receptor) Pharmacological Context: Scaffold Potency Baseline and 5-Alkyl SAR

The pyrazole-3-carboxylic acid scaffold is a validated pharmacophore for the GPR109A (HM74A) niacin receptor. The unsubstituted parent 1H-pyrazole-3-carboxylic acid binds with a Ki of 594 nM and activates GPR109A with an EC₅₀ of 776 nM (95% efficacy vs. niacin) . SAR from the seminal van der Stelt et al. (2003) study demonstrates that 5-alkyl substitution dramatically improves affinity: 5-propyl-pyrazole-3-carboxylic acid (4f) has Ki ≈ 150 nM and EC₅₀ ≈ 6 μM (50% intrinsic activity), while 5-butyl-pyrazole-3-carboxylic acid (4g) achieves Ki = 72 nM and EC₅₀ = 4.12 μM (75% intrinsic activity) [1]. The target compound, bearing a 5-(5-ethyl-2-methoxyphenyl) substituent, occupies a distinct region of chemical space combining both aryl and alkyl features that may confer a unique efficacy–lipophilicity balance compared to simple 5-alkyl or 5-phenyl analogs.

GPR109A Niacin receptor Dyslipidemia Partial agonism

Carbonic Anhydrase IX/XII Isoform Selectivity Potential: Class-Level SAR Informing Differential Target Engagement

A congeneric series of 23 phenyl-substituted 5-phenyl-1H-pyrazole-3-carboxylic acids was evaluated against human carbonic anhydrase isoforms I, II, IX, and XII by stopped-flow CO₂ hydrase assay [1]. All compounds exhibited clear selectivity for the tumor-associated membrane isoforms hCA IX and XII (Ki = 4–50 μM) over the cytosolic isoforms hCA I and II. SAR analysis revealed that derivatives bearing alkyl substituents in both ortho- and meta-positions preferentially inhibited hCA IX (Ki 5–25 μM), while bulkier para-substituted derivatives favored hCA XII at single-digit micromolar Ki values [1]. The target compound's 5-(5-ethyl-2-methoxyphenyl) substitution presents an ortho-methoxy group together with a meta-ethyl group on the phenyl ring, a pattern that, by class-level inference, aligns with the hCA IX-preferring SAR signature described by Cvijetic et al. (2015). However, the compound was not part of the original screening set, and its actual CA inhibition profile remains experimentally unconfirmed.

Carbonic anhydrase Tumor-associated isoforms Isoform selectivity CA IX CA XII

Molecular Property Profile Differentiation: Target Compound Versus Three Closest Commercial Analogs

A systematic comparison of key molecular descriptors across four commercially available 5-aryl-1H-pyrazole-3-carboxylic acid analogs reveals that the 5-ethyl substituent on the target compound introduces the largest molecular weight (246.26 Da) and highest lipophilicity (XLogP3 2.5) in the set, while preserving the same TPSA (75.2 Ų) as the de-ethyl analog [1][2][3]. This combination—increased lipophilicity without increased polar surface area—is a distinctive physicochemical signature that predicts enhanced passive membrane permeability relative to lower-LogP analogs while maintaining equivalent hydrogen-bonding capacity [4].

Molecular properties Drug-likeness Physicochemical comparison Building block selection

Purity Specification Baseline: 95% Minimum Purity with Defined Storage and Handling Parameters

The target compound is commercially supplied at a minimum purity specification of 95% . This purity level is consistent with industry-standard building block specifications for research-grade pyrazole-3-carboxylic acid derivatives. The de-ethyl analog 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is available at comparable purity (≥95%) through multiple vendors including Enamine and Sigma-Aldrich [1]. The target compound is recommended for long-term storage in a cool, dry place, and is classified as non-hazardous for DOT/IATA transport as of May 2025 .

Purity specification Quality control Procurement Storage stability

Patent Landscape Context: 5-Substituted-1-Arylpyrazole-3-Carboxylic Acid Derivatives as Plant Growth Regulators (Bayer CropScience)

The 5-substituted-1-arylpyrazole-3-carboxylic acid scaffold is protected under Bayer CropScience patent US 7,569,516 B2 (granted 2009-08-04, expiration 2025-06-03), which claims a class of plant growth regulators of general formula (I) encompassing compounds with varying 5-aryl substitution [1]. While the target compound 5-(5-ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid itself is not explicitly listed among the exemplified compounds in the publicly available patent abstract, it falls within the structural scope of formula (I) where the 5-aryl ring may bear alkyl, alkoxy, and halo substituents. The imminent expiration of the broad-scope patent (June 2025) removes freedom-to-operate constraints for agrochemical research applications of this chemotype.

Plant growth regulation Agrochemical scaffold Bayer CropScience Patent landscape

Recommended Application Scenarios for 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid Based on Differentiation Evidence


GPR109A (Niacin Receptor) Agonist Probe Development Requiring Elevated Lipophilicity

For medicinal chemistry programs targeting the niacin receptor GPR109A where the established SAR indicates that 5-substitution drives both affinity and intrinsic efficacy, this compound provides a structurally distinct 5-aryl-alkyl substitution pattern not represented among the published 5-alkyl (methyl through butyl) or simple 5-aryl pyrazole-3-carboxylic acid series [1]. Its XLogP3 of 2.5 places it in an intermediate lipophilicity range between polar 5-alkyl analogs (5-butyl clogP ≈ 1.7) and hydrophobic diarylpyrazole CB1 antagonists, potentially offering a differentiated pharmacokinetic profile for lead optimization campaigns. Researchers should initiate de novo pharmacological characterization, as no published GPR109A binding or functional data exist for this specific compound.

Carbonic Anhydrase IX-Selective Inhibitor Discovery Leveraging Ortho/Meta Disubstitution SAR

The ortho-methoxy, meta-ethyl disubstitution pattern on the 5-phenyl ring of this compound aligns with the SAR signature identified by Cvijetic et al. (2015) for preferential inhibition of the tumor-associated isoform hCA IX (Ki range 5–25 μM) over hCA XII and cytosolic isoforms [2]. This compound can serve as a starting scaffold for synthesizing a focused library of CA IX-selective inhibitors by further functionalization of the carboxylic acid group (e.g., amidation, esterification) or additional substitution on the pyrazole N1 position, building on the demonstrated class-level selectivity of the 5-aryl-pyrazole-3-carboxylic acid chemotype.

Agrochemical Lead Discovery — Plant Growth Regulator Scaffold with Post-June 2025 Freedom to Operate

Following the June 2025 expiration of Bayer CropScience patent US 7,569,516 B2, which broadly claims 5-substituted-1-arylpyrazole-3-carboxylic acid derivatives as plant growth regulators [3], this compound can be investigated as a lead scaffold for crop yield enhancement or abiotic stress tolerance applications without patent infringement risk. The 5-ethyl-2-methoxyphenyl substitution represents a structural variation not explicitly exemplified in the expiring patent, potentially enabling novel composition-of-matter claims for optimized derivatives.

Chemical Biology Building Block for Focused Library Synthesis Requiring Defined Physicochemical Parameters

With a computed XLogP3 of 2.5, TPSA of 75.2 Ų, two hydrogen bond donors, and a carboxylic acid handle amenable to amide coupling and esterification, this compound meets standard drug-like property criteria (MW < 500, LogP < 5, HBD < 5, HBA < 10) while occupying a distinct physicochemical niche compared to commercially available de-ethyl or unsubstituted phenyl analogs [4][5]. It is particularly suitable as a core scaffold for parallel amide library synthesis targeting G protein-coupled receptors, carbonic anhydrases, or other carboxylate-recognizing protein targets, where the 5-ethyl group provides a vector for modulating lipophilicity without altering the hydrogen-bonding pharmacophore.

Quote Request

Request a Quote for 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.